Thiocholine chloride

Description

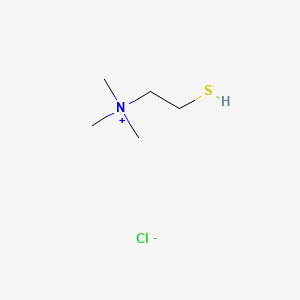

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(2-sulfanylethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS.ClH/c1-6(2,3)4-5-7;/h4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUAUCQIEHEDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCS.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37880-96-9 | |

| Record name | Ethanaminium, 2-mercapto-N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37880-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, (2-mercaptoethyl)trimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037880969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Thiocholine Chloride: A Technical Guide to Synthesis and Purity Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity standards of thiocholine chloride, a critical reagent in various biochemical assays, most notably for the determination of cholinesterase activity. This document outlines a standard laboratory-scale synthesis protocol, details on purification, and robust analytical methods for purity assessment to ensure reliable and reproducible experimental outcomes.

Synthesis of this compound

The most common and straightforward method for the laboratory synthesis of this compound is the acid-catalyzed hydrolysis of its precursor, acetylthis compound. This reaction involves the cleavage of the ester bond in acetylthiocholine, yielding thiocholine and acetic acid. Careful control of reaction conditions is crucial to ensure complete hydrolysis and minimize the formation of byproducts.

Chemical Reaction

The overall reaction is as follows:

Experimental Protocol

This protocol describes a typical procedure for the synthesis of this compound from acetylthis compound.

Materials:

-

Acetylthis compound (≥99% purity)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetylthis compound in deionized water to a final concentration of 1 M.

-

Acidification: Slowly add concentrated hydrochloric acid to the solution to achieve a final concentration of 2 M HCl.

-

Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) with continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (see section 2.2.1). The reaction is typically complete within 4-6 hours.

-

Solvent Removal: After completion, allow the reaction mixture to cool to room temperature. Remove the water and excess HCl under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization:

-

Dissolve the crude solid residue in a minimal amount of hot ethanol.

-

Slowly add diethyl ether to the solution until it becomes cloudy.

-

Allow the solution to cool to room temperature and then place it at 4 °C to facilitate crystallization.

-

Collect the white crystalline product by vacuum filtration and wash with cold diethyl ether.

-

-

Drying: Dry the purified this compound under vacuum. For long-term storage, lyophilization (freeze-drying) is recommended to obtain a stable, amorphous powder.[1]

| Parameter | Value |

| Starting Material | Acetylthis compound (≥99%) |

| Solvent | Deionized water |

| Catalyst | Hydrochloric acid (2 M) |

| Reaction Temperature | Reflux (100-110 °C) |

| Reaction Time | 4-6 hours |

| Purification Method | Recrystallization (Ethanol/Ether) |

| Typical Yield | 85-95% |

Purity Standards and Quality Control

As this compound is not a pharmacopeial article, there are no official monograph specifications. However, for its use in sensitive biological assays, high purity is essential. The following analytical methods are recommended for quality control.

Potential Impurities

The primary impurities in synthesized this compound may include:

-

Unreacted Acetylthis compound: Incomplete hydrolysis will result in the presence of the starting material.

-

Thiocholine Disulfide: Oxidation of the thiol group in thiocholine can lead to the formation of the corresponding disulfide.

-

Other Byproducts: Depending on the reaction conditions, other minor impurities may be formed.

Analytical Methods for Purity Assessment

TLC is a rapid and effective method for the qualitative assessment of purity and for monitoring the progress of the synthesis reaction.

Experimental Protocol:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of methanol, chloroform, and acetic acid (e.g., in a 5:4:1 v/v/v ratio). The polarity can be adjusted to achieve optimal separation.

-

Sample Preparation: Dissolve a small amount of the this compound in methanol.

-

Spotting: Apply a small spot of the sample solution to the TLC plate baseline.

-

Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

-

Visualization:

-

UV Light: Visualize the plate under UV light (254 nm) if the compounds are UV active.

-

Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots.

-

Ninhydrin Stain: Spray the plate with a ninhydrin solution and heat. Primary and secondary amines will give a characteristic purple or yellow color. Thiocholine, being a quaternary ammonium compound, may not react with ninhydrin, but this can be useful for detecting certain impurities.

-

-

Rf Value Calculation: The retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The purity is assessed by the presence of a single major spot corresponding to this compound.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Methanol:Chloroform:Acetic Acid (5:4:1 v/v/v) |

| Visualization | UV (254 nm), Iodine Vapor |

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is widely used for the quantification of free sulfhydryl (thiol) groups. The reaction of a thiol with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm. This assay provides a direct measure of the concentration of the active thiol group in the this compound sample, which is a critical indicator of its purity and stability.

Experimental Protocol:

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

-

DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the reaction buffer.

-

-

Standard Curve Preparation (Optional but Recommended):

-

Prepare a stock solution of a known thiol, such as L-cysteine, in the reaction buffer.

-

Create a series of dilutions to generate a standard curve.

-

-

Assay Procedure:

-

To a cuvette, add 1.0 mL of the reaction buffer.

-

Add 50 µL of the DTNB solution.

-

Add a known volume (e.g., 10-50 µL) of the this compound solution (of known concentration).

-

Mix well and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm against a blank containing all components except the this compound solution.

-

-

Concentration Calculation: The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.

| Parameter | Value |

| Reagent | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) |

| Wavelength for Measurement | 412 nm |

| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ |

| pH of Reaction Buffer | 8.0 |

Storage and Stability

This compound is susceptible to oxidation, particularly in solution and at neutral or alkaline pH. The thiol group can oxidize to form a disulfide bridge. For optimal stability, this compound should be stored as a lyophilized powder at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light and moisture.[1] Solutions should be prepared fresh before use.

This technical guide provides a foundational understanding of the synthesis and quality control of this compound. Adherence to these protocols will aid researchers in producing and verifying high-purity this compound for reliable and reproducible results in their scientific investigations.

References

Thiocholine Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, stability, and experimental applications of thiocholine chloride, a pivotal molecule in biochemical assays and synthetic chemistry.

Introduction

This compound is a quaternary ammonium salt containing a reactive thiol group. It is a critical biochemical reagent, primarily known as the product of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity on their respective thio-analogue substrates, such as acetylthis compound. The quantification of thiocholine forms the basis of the widely used Ellman's assay for measuring cholinesterase activity. Beyond its role in enzyme kinetics, thiocholine and its derivatives are gaining traction in the field of chemical biology, particularly in peptide synthesis through native chemical ligation. This guide provides a detailed overview of the chemical properties, stability considerations, and key experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties of this compound and its Precursor

A thorough understanding of the chemical properties of this compound and its common laboratory precursor, acetylthis compound, is essential for their proper handling, storage, and application.

| Property | This compound | Acetylthis compound |

| CAS Number | 37880-96-9[1] | 6050-81-3 |

| Molecular Formula | C5H14ClNS[2] | C7H16ClNOS |

| Molecular Weight | 155.69 g/mol [1][2] | 197.73 g/mol |

| Appearance | - | White to off-white powder |

| Solubility | - | Soluble in water (100 mg/mL) |

| Melting Point | - | 199-201°C |

| Storage Temperature | -80°C (recommended for long-term stability)[3] | -20°C[4] |

Stability and Handling of this compound

The stability of this compound is a critical factor that can significantly impact experimental outcomes. Its thiol group is susceptible to oxidation, and the molecule's integrity is influenced by pH, temperature, and light.

pH Sensitivity

This compound exhibits pH-dependent stability. Solutions with a pH greater than 6 can lead to the rapid decomposition of the molecule. The optimal pH for cholinesterase activity assays, which generate thiocholine, is typically between 7.4 and 9.0.[3] However, for the chemical synthesis of thiocholine via hydrolysis, careful control of pH is necessary to ensure complete reaction without promoting unwanted side reactions.[3]

Oxidative Stability

The thiol group in thiocholine is prone to oxidation, which can lead to the formation of disulfide-bridged dimers and other oxidation products. This oxidation can be accelerated by the presence of metal ions and exposure to air. To mitigate oxidative degradation, it is recommended to handle thiocholine solutions under an inert atmosphere (e.g., nitrogen or argon) and to use deoxygenated buffers. The addition of a chelating agent such as EDTA can also help to sequester metal ions that may catalyze oxidation.

Temperature and Light Sensitivity

For long-term storage and to maintain its integrity, this compound should be stored at very low temperatures, such as -80°C.[3] Lyophilization (freeze-drying) of the final product is also a common practice to inhibit thiol oxidation.[3] While specific photostability data for this compound is not extensively documented, it is general good laboratory practice to protect thiol-containing compounds from prolonged exposure to light to prevent photo-oxidation.

Experimental Protocols

Synthesis of this compound from Acetylthis compound

This compound is most commonly generated in situ or synthesized from its acetylated precursor, acetylthis compound, through acid hydrolysis.[3]

Principle: The ester bond in acetylthiocholine is cleaved in the presence of an acid, yielding thiocholine and acetic acid.

Materials:

-

Acetylthis compound

-

Hydrochloric acid (HCl)

-

Deionized water

-

Lyophilizer (optional)

Procedure:

-

Dissolve acetylthis compound in an appropriate volume of dilute hydrochloric acid. The exact concentration of HCl and reaction time need to be optimized to ensure complete hydrolysis while preventing the formation of byproducts.[3]

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Once the reaction is complete, the resulting solution contains this compound and acetic acid.

-

For applications requiring pure this compound, the product can be purified using chromatographic methods.

-

To obtain a stable solid product, the purified this compound solution can be lyophilized.[3]

-

Store the lyophilized powder at -80°C.[3]

Quantification of Thiol Groups using Ellman's Assay

The Ellman's assay is a widely used colorimetric method for quantifying free thiol groups and is the standard method for measuring cholinesterase activity.

Principle: Thiocholine, produced from the enzymatic hydrolysis of acetylthiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the cholinesterase activity.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 7.4-8.0)

-

DTNB solution

-

Acetylthis compound solution (substrate)

-

Enzyme sample (e.g., cholinesterase)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer and DTNB solution in a cuvette or microplate well.

-

Add the enzyme sample to the reaction mixture.

-

Initiate the reaction by adding the acetylthis compound solution.

-

Immediately measure the change in absorbance at 412 nm over time.

-

The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Key Applications and Workflows

Cholinesterase Activity Measurement (Ellman's Assay)

The primary application of thiocholine is in the determination of cholinesterase activity, which is crucial in the study of neurodegenerative diseases and the screening of cholinesterase inhibitors.

Caption: Workflow of the Ellman's Assay for cholinesterase activity.

Native Chemical Ligation

Thiocholine is also utilized as a thiol catalyst in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 37880-96-9 | Benchchem [benchchem.com]

- 4. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Handling of Thiocholine Chloride Precursors

For Researchers, Scientists, and Drug Development Professionals

Overview and Core Concepts

Thiocholine is a thiol-containing compound that is primarily utilized in the enzymatic determination of cholinesterase activity. It is most commonly generated in situ through the hydrolysis of its stable ester precursor, acetylthiocholine, by acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The resulting free thiocholine is a reactive thiol that can be detected colorimetrically, typically through its reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the widely used Ellman's assay.

Due to the high reactivity of its thiol group, which is susceptible to oxidation, isolated thiocholine is not a commercially available or commonly stored reagent. Instead, researchers rely on the stable and commercially available acetylthiocholine chloride (or iodide) salt, which is hydrolyzed to produce thiocholine immediately before or during the detection step of an assay.

Storage and Handling of Acetylthis compound

Proper storage and handling of acetylthis compound are critical to ensure its integrity and the reliability of experimental results.

Quantitative Data Summary

| Parameter | Guideline | Citations |

| Storage Temperature | -20°C for long-term storage. | [1][2] |

| Physical Form | White to off-white powder or solid. | [1][2] |

| Solubility | Soluble in water (100 mg/mL), DMSO, and dimethylformamide. | [1][2] |

| Stability | Stable for ≥ 4 years when stored properly at -20°C. | [3] |

| Hygroscopicity | Hygroscopic solid; protect from moisture. | [4] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, and safety goggles or a face shield to prevent skin and eye contact.[4][5]

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.[5]

-

Dust Formation: Avoid creating dust when handling the solid powder.[4][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Contamination: Prevent contamination by keeping the container tightly closed when not in use.[5]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Experimental Protocols: The Ellman's Assay

The Ellman's assay is the most common experimental protocol involving the generation of thiocholine. This colorimetric assay is used to measure the activity of cholinesterase enzymes.

Principle:

-

Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine.

-

This hydrolysis produces thiocholine and acetic acid.

-

The free thiol group of thiocholine reacts with DTNB (Ellman's reagent).

-

This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at or near 412 nm.[6]

-

The rate of color formation is directly proportional to the AChE activity.[6]

Detailed Methodology:

-

Reagents and Solutions:

-

0.1 M Phosphate Buffer (pH 7.4 to 8.0)

-

DTNB Stock Solution (e.g., 10 mM in buffer)

-

Acetylthis compound Substrate Stock Solution (e.g., 20 mM in buffer, kept on ice)

-

Enzyme Sample (e.g., tissue homogenate, purified enzyme)

-

-

Procedure (96-well plate format):

-

Prepare a reaction mixture containing the phosphate buffer and DTNB. For example, for a final reaction volume of 200 µL, you might use 180 µL of the buffer-DTNB mixture.

-

Add a small volume of the enzyme sample (e.g., 10 µL) to each well of a 96-well microplate.

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes).

-

To initiate the reaction, add a small volume of the acetylthiocholine substrate solution (e.g., 10 µL) to each well.

-

Immediately begin measuring the change in absorbance at 412 nm at regular intervals using a microplate reader.[7][8]

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time).

-

Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of enzyme activity (moles of substrate hydrolyzed per minute).

-

Visualizations

Logical Relationship of Thiocholine Generation and Use

Caption: Workflow of thiocholine generation in the Ellman's assay.

Experimental Workflow for Measuring Cholinesterase Activity

References

- 1. ACETYLthis compound CAS#: 6050-81-3 [m.chemicalbook.com]

- 2. Acetylthis compound = 99 TLC, powder 6050-81-3 [sigmaaldrich.com]

- 3. This compound | 37880-96-9 | Benchchem [benchchem.com]

- 4. carlroth.com [carlroth.com]

- 5. echemi.com [echemi.com]

- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of Thiocholine with DTNB (Ellman's Reagent)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between thiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent. This reaction is fundamental to the widely used Ellman's assay for the quantification of thiols and is particularly relevant in the study of acetylcholinesterase (AChE) activity. This document details the core reaction mechanism, presents key quantitative data in a structured format, outlines a detailed experimental protocol, and provides visualizations of the reaction pathway and experimental workflow.

Core Reaction Mechanism

The reaction between thiocholine and DTNB is a thiol-disulfide exchange reaction. The core of this process lies in the nucleophilic attack of the thiolate anion of thiocholine on the disulfide bond of DTNB. This reaction is essentially stoichiometric, with one mole of a thiol group reacting with one mole of DTNB.

The key steps are as follows:

-

Formation of the Thiocholine Thiolate: In a solution with a pH around neutral or slightly alkaline, the thiol group (-SH) of thiocholine is in equilibrium with its deprotonated, more reactive thiolate form (-S⁻).

-

Nucleophilic Attack: The thiolate anion of thiocholine acts as a nucleophile and attacks the disulfide bond of DTNB.

-

Cleavage and Product Formation: This attack cleaves the disulfide bond of DTNB, resulting in the formation of a mixed disulfide (thiocholine-TNB) and the release of one molecule of 5-thio-2-nitrobenzoate (TNB).

-

Colorimetric Detection: The released TNB molecule, in aqueous solution at neutral or alkaline pH, tautomerizes to a dianion (TNB²⁻) which exhibits a distinct yellow color. This colored product has a strong absorbance maximum at 412 nm, allowing for its quantification using a spectrophotometer. The intensity of the yellow color is directly proportional to the concentration of the thiol groups in the sample.

This reaction is rapid and specific for thiols, making it a robust method for their quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the thiocholine-DTNB reaction, crucial for accurate experimental design and data interpretation.

Table 1: Molar Extinction Coefficient of 5-thio-2-nitrobenzoate (TNB²⁻)

| Wavelength (nm) | Molar Extinction Coefficient (ε) in M⁻¹cm⁻¹ | Conditions |

| 412 | 14,150 | In dilute salt solutions (e.g., 0.1 M phosphate buffer, pH 7.27)[1][2][3][4][5][6] |

| 412 | 13,600 | Original value reported by Ellman[4][7][8][9] |

| 412 | 13,700 | In 6 M guanidinium chloride[4][10] |

Note: The value of 14,150 M⁻¹cm⁻¹ is the most commonly cited and accepted value for calculations in standard buffer solutions.

Table 2: Optimal Reaction Conditions and Important Parameters

| Parameter | Recommended Value/Condition | Notes |

| pH | 7.0 - 8.0 | The reaction is pH-dependent, with optimal rates in the neutral to slightly alkaline range. A common choice is a phosphate buffer at pH 8.0.[7][11] |

| Wavelength for Absorbance Measurement | 412 nm | This is the absorbance maximum of the TNB²⁻ dianion.[8][9] Measurements are sometimes taken at 410 nm or 405 nm.[12][13] |

| Reaction Time | Rapid (typically complete within minutes) | For kinetic assays, readings are taken at regular intervals. For endpoint assays, an incubation of 5-15 minutes is common.[11][13] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically performed at ambient temperature. |

| DTNB Stability | Sensitive to daylight, especially UV radiation around 325 nm.[14] Unstable at elevated temperatures and pH > 7.[10] | DTNB solutions should be protected from light and stored at 2-8°C.[1] |

Detailed Experimental Protocol: Quantification of Thiocholine

This protocol provides a generalized method for the quantification of thiocholine using DTNB. This procedure can be adapted for the measurement of other thiols or as the detection step in enzyme assays that produce a thiol product, such as the acetylcholinesterase assay.

Materials:

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

-

DTNB Stock Solution: 4 mg/mL DTNB in the reaction buffer. This solution should be prepared fresh and protected from light.

-

Thiocholine Chloride Standard Solutions: A series of known concentrations of this compound in the reaction buffer (e.g., from 0 to 100 µM) to generate a standard curve.

-

Unknown Sample(s): Solution containing an unknown concentration of thiocholine.

-

Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

-

Cuvettes or a 96-well microplate.

Procedure:

-

Preparation of Reagents:

-

Prepare the 0.1 M sodium phosphate buffer (pH 8.0).

-

Dissolve 4 mg of DTNB in 1 mL of the reaction buffer to make the DTNB stock solution.

-

Prepare a stock solution of this compound of a known high concentration and perform serial dilutions to create a range of standard concentrations.

-

-

Standard Curve Preparation (Microplate Method):

-

To separate wells of a 96-well plate, add 150 µL of each thiocholine standard concentration in triplicate.

-

Include a blank control containing 150 µL of the reaction buffer only.

-

-

Sample Preparation (Microplate Method):

-

To separate wells of the same 96-well plate, add 150 µL of the unknown sample(s) in triplicate.

-

-

Initiation of the Reaction:

-

To each well containing a standard or sample, add 50 µL of the DTNB stock solution.

-

-

Incubation:

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank from the average absorbance of each standard and unknown sample.

-

Plot the background-subtracted absorbance of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the concentration of thiocholine in the unknown sample(s) by interpolating their absorbance values on the standard curve. Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹), b is the path length in cm, and c is the molar concentration.

-

Visualizations

The following diagrams illustrate the thiocholine-DTNB reaction mechanism and a typical experimental workflow.

Caption: Reaction mechanism of thiocholine with DTNB.

Caption: Experimental workflow for thiol quantification.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. ebm-journal.org [ebm-journal.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. ethosbiosciences.com [ethosbiosciences.com]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. researchgate.net [researchgate.net]

The Role of Thiocholine in Acetylcholinesterase Activity Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of thiocholine in the colorimetric determination of acetylcholinesterase (AChE) activity, widely known as the Ellman's assay. This method remains a cornerstone in neuroscience research, drug discovery for Alzheimer's disease, and the detection of organophosphate and carbamate pesticides.

Core Principle: The Ellman's Reaction

The Ellman's assay is a simple, robust, and widely adopted method for measuring cholinesterase activity.[1] Its utility lies in the use of an artificial substrate, acetylthiocholine (ATC), which is structurally analogous to the natural substrate, acetylcholine.[2] Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine and acetate.[3] The liberated thiocholine possesses a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[4] This reaction cleaves the disulfide bond in DTNB to produce 2-nitro-5-thiobenzoate (TNB) and a mixed disulfide.[5] The TNB²⁻ ion has a distinct yellow color, which can be quantified by measuring its absorbance at 412 nm.[2][5] The rate of TNB formation is directly proportional to the acetylcholinesterase activity in the sample.[6][7]

Key Reagents and Their Roles

| Reagent | Role in the Assay |

| Acetylthiocholine (ATC) | A synthetic substrate for acetylcholinesterase that, upon hydrolysis, releases thiocholine.[2] |

| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | A chromogenic reagent that reacts with the sulfhydryl group of thiocholine to produce the colored compound TNB.[4][5] |

| Phosphate Buffer (pH 7.5-8.0) | Maintains a stable pH for the enzymatic reaction and the color development reaction.[8][9] |

| Acetylcholinesterase (AChE) | The enzyme of interest whose activity is being measured.[9] |

| Inhibitors (e.g., eserine, organophosphates) | Used in control experiments to confirm that the measured activity is specific to cholinesterases or to screen for potential therapeutic agents.[3] |

Reaction Mechanism

The biochemical cascade of the Ellman's assay is a two-step process. First, the enzymatic hydrolysis of acetylthiocholine by AChE, followed by the colorimetric reaction of the product, thiocholine, with DTNB.

Experimental Protocols

While the fundamental principle remains the same, specific protocols can be adapted for various sample types and experimental goals, such as kinetic studies or inhibitor screening. Below is a generalized protocol for measuring AChE activity in a 96-well plate format.

Reagent Preparation

| Reagent | Stock Concentration | Final Concentration (in well) | Solvent |

| Phosphate Buffer | 0.1 M, pH 8.0 | 0.1 M | Deionized Water |

| Acetylthiocholine Iodide (ATCI) | 14 mM | 1.4 mM | Phosphate Buffer |

| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | 10 mM | 1 mM | Phosphate Buffer |

| Acetylcholinesterase (AChE) | 1 U/mL | 0.1 U/mL | Phosphate Buffer |

Note: Concentrations can be optimized based on the specific activity of the enzyme preparation and the research question.

Assay Procedure

A detailed step-by-step protocol is as follows:

-

Prepare Reagents : Prepare all stock solutions as described in the table above.

-

Assay Plate Setup : In a 96-well microplate, add the following to each well in the specified order:

-

Pre-incubation : Incubate the plate at 25°C for 10 minutes.[9]

-

Add DTNB : Add 10 µL of 10 mM DTNB to each well.[9]

-

Initiate Reaction : Start the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.[9]

-

Mixing : Shake the plate for 1 minute.[9]

-

Incubation : Incubate the plate for 10 minutes at room temperature.[9]

-

Stop Reaction (Optional) : The reaction can be stopped by adding 20 µL of 5% SDS.[9]

-

Measurement : Measure the absorbance at 412 nm using a microplate reader.[9]

Data Analysis

The percentage of AChE inhibition can be calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control well (with buffer instead of inhibitor).

-

A_sample is the absorbance of the well with the test compound.[9]

For quantitative determination of sulfhydryl groups, the molar extinction coefficient of TNB is used. The widely accepted value is 14,150 M⁻¹cm⁻¹.[1][8]

Considerations and Potential Interferences

While the Ellman's assay is robust, certain factors can influence its accuracy:

-

Spontaneous Hydrolysis : Acetylthiocholine can undergo spontaneous, non-enzymatic hydrolysis. It is crucial to run a blank reaction without the enzyme to correct for this.

-

High DTNB Concentration : A significant excess of DTNB compared to acetylthiocholine may lead to an underestimation of enzyme activity due to potential inhibition of the enzyme by DTNB.[10]

-

Interfering Substances : Compounds with free sulfhydryl groups in the sample can react with DTNB, leading to a false-positive result.[4]

-

Turbidity : The presence of colored or turbid compounds in the sample can interfere with the absorbance reading at 412 nm.

Conclusion

The use of thiocholine, generated from the enzymatic hydrolysis of acetylthiocholine, is central to the widely employed Ellman's assay for determining acetylcholinesterase activity. The simplicity, reliability, and cost-effectiveness of this colorimetric method have solidified its importance in both fundamental research and applied sciences. A thorough understanding of the underlying principles, experimental protocols, and potential limitations is essential for obtaining accurate and reproducible results in the study of cholinesterase function and inhibition.

References

- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylthiocholine | 4468-05-7 | Benchchem [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 10. znaturforsch.com [znaturforsch.com]

The Hydrolysis of Butyrylthiocholine: A Technical Guide to Thiocholine Production and Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of butyrylthiocholine, a fundamental reaction in neuroscience and pharmacology research. The primary product of this reaction, thiocholine, serves as a crucial indicator for the activity of butyrylcholinesterase (BChE), an enzyme with significant toxicological and pharmacological relevance. This document details the underlying biochemistry, experimental protocols for measuring enzyme activity, and quantitative kinetic data, offering a valuable resource for professionals in drug development and scientific research.

Introduction to Butyrylcholinesterase and its Substrate

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase found predominantly in blood plasma, liver, and other tissues.[1][2] While its endogenous function is not fully elucidated, BChE is known to hydrolyze a variety of choline esters and plays a significant role in the metabolism and detoxification of several drugs and toxins, including the muscle relaxant succinylcholine and various pesticides.[2][3]

Butyrylthiocholine is a synthetic substrate specifically designed for the sensitive measurement of BChE activity.[4] The enzymatic hydrolysis of butyrylthiocholine by BChE yields two products: butyric acid and thiocholine.[5] The production of thiocholine is central to the most common methods for assaying BChE activity.

The Enzymatic Reaction: From Butyrylthiocholine to Thiocholine

The core reaction involves the catalytic action of BChE on butyrylthiocholine. The enzyme's active site serine residue attacks the carbonyl group of the butyrylthiocholine ester bond, leading to its cleavage.

Figure 1. Enzymatic hydrolysis of butyrylthiocholine by BChE.

Detection of Thiocholine: The Ellman's Method

The most widely employed technique for quantifying thiocholine, and thus BChE activity, is the Ellman's method.[6][7] This colorimetric assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. Thiocholine, the product of butyrylthiocholine hydrolysis, possesses a free sulfhydryl group that reacts with DTNB in a disulfide exchange reaction.[8] This reaction produces a mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored chromophore.[7][8] The intensity of the yellow color, measured spectrophotometrically at 412 nm, is directly proportional to the concentration of thiocholine produced and, consequently, to the BChE activity.[6][9]

Figure 2. Workflow for the detection of thiocholine using Ellman's method.

Quantitative Data on Butyrylthiocholine Hydrolysis

The efficiency of butyrylthiocholine hydrolysis by BChE can be described by standard enzyme kinetic parameters. These values are crucial for designing and interpreting enzyme activity assays.

| Parameter | Value | Conditions | Reference |

| Substrate Concentration | 5 mM | For accurate measurement of BChE activity in human serum (400-fold dilution) | [10] |

| DTNB Concentration | 0.5 mM | Final concentration in the reaction mixture | [10] |

| Wavelength for Detection | 412 nm | For measuring the absorbance of the TNB product | [6] |

| Optimal pH | 7.4 - 8.0 | For BChE activity | [10][11] |

| Temperature | 25°C - 37°C | Common incubation temperatures for the assay | [10][11] |

Experimental Protocols

This section provides a detailed methodology for measuring BChE activity through the hydrolysis of butyrylthiocholine.

Reagents and Materials

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Butyrylthiocholine Iodide (BTC) solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Butyrylcholinesterase (BChE) standard solution (for calibration)

-

Sample containing BChE (e.g., diluted serum, tissue homogenate)

-

Microplate reader capable of measuring absorbance at 412 nm

-

96-well microtiter plates

Preparation of Working Solutions

-

Assay Buffer: 100 mM Phosphate Buffer, pH 7.4.

-

DTNB Stock Solution (10X): Dissolve DTNB in the Assay Buffer to a final concentration of 5 mM. Protect from light.

-

Butyrylthiocholine (BTC) Stock Solution (100X): Dissolve butyrylthiocholine iodide in purified water.

-

BChE Working Solution: Prepare a fresh solution before use by mixing the 10X DTNB stock solution and 100X BTC stock solution with the Assay Buffer to achieve the desired final concentrations (e.g., 0.5 mM DTNB and 5 mM BTC).[5][10]

Assay Procedure (Microplate Method)

-

Sample Preparation: Dilute the biological sample containing BChE to an appropriate concentration with the Assay Buffer. For human serum, a 400-fold dilution is recommended.[10]

-

Reaction Setup:

-

Add a specific volume of the diluted sample to each well of a 96-well plate.

-

Add the BChE Working Solution to each well to initiate the reaction.

-

Include blank wells containing the Assay Buffer instead of the sample.

-

Include standard wells with known concentrations of BChE for calibration.

-

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes), protected from light.[5]

-

Measurement: Measure the increase in absorbance at 412 nm at regular intervals using a microplate reader.[11]

-

Data Analysis: Calculate the rate of change in absorbance over time (ΔAbs/min). This rate is proportional to the BChE activity in the sample. Enzyme activity is typically expressed in units per liter (U/L) or units per gram of tissue (U/g).

Figure 3. Experimental workflow for BChE activity assay.

Applications in Research and Drug Development

The measurement of BChE activity through the hydrolysis of butyrylthiocholine is a cornerstone of various research and clinical applications:

-

Toxicology: Monitoring exposure to organophosphate and carbamate pesticides, which are potent BChE inhibitors.[12][13]

-

Pharmacology: Assessing the metabolism of drugs that are substrates for BChE and developing novel BChE inhibitors.

-

Clinical Diagnostics: Identifying patients with atypical BChE variants, which can lead to prolonged paralysis after administration of certain muscle relaxants.[10]

-

Neuroscience Research: Investigating the role of cholinesterases in neurodegenerative diseases.

Conclusion

The enzymatic hydrolysis of butyrylthiocholine to thiocholine is a robust and reliable reaction for the quantification of butyrylcholinesterase activity. The simplicity and sensitivity of the Ellman's method for thiocholine detection have made this assay an indispensable tool in diverse scientific fields. This technical guide provides the fundamental knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to accurately measure BChE activity and leverage this information in their respective areas of expertise.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Structure, Activities and Biomedical Applications of Human Butyrylcholinesterase | Bentham Science [eurekaselect.com]

- 4. 2.4. Cholinesterase Activities Assay [bio-protocol.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 7. researchgate.net [researchgate.net]

- 8. ebm-journal.org [ebm-journal.org]

- 9. youtube.com [youtube.com]

- 10. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of cholinesterase activity [bio-protocol.org]

- 12. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 13. Novichok - Wikipedia [en.wikipedia.org]

The Emergence of Thiocholine Chloride in Native Chemical Ligation: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of thiocholine chloride's application in native chemical ligation (NCL), offering a comprehensive overview of its mechanism, advantages, and detailed protocols for its use in chemical protein synthesis.

Native chemical ligation (NCL) is a cornerstone technique for the synthesis of large peptides and proteins, enabling the formation of a native peptide bond between two unprotected peptide fragments. The efficiency and success of NCL often rely on the use of thiol additives to catalyze the crucial transthioesterification step. Recently, this compound has emerged as a promising and versatile thiol additive, demonstrating comparable efficacy to established thiols and offering unique advantages, particularly in one-pot ligation and desulfurization procedures.

Core Principles: Mechanism of Thiocholine-Mediated NCL

This compound participates in NCL as a thiol catalyst, accelerating the initial, reversible transthioesterification reaction. The overall mechanism, consistent with the established NCL pathway, proceeds as follows:

-

Transthioesterification: The ionized thiol group of thiocholine attacks the C-terminal thioester of the first peptide fragment. This reversible step forms a transient thiocholine thioester intermediate.

-

Thiol-Thioester Exchange: The N-terminal cysteine residue of the second peptide fragment then attacks the newly formed thiocholine thioester. This is also a reversible exchange, leading to the formation of a thioester-linked intermediate between the two peptide fragments.

-

Intramolecular S-to-N Acyl Shift: The intermediate undergoes a rapid and irreversible intramolecular S-to-N acyl shift, where the nitrogen atom of the cysteine's alpha-amino group attacks the thioester carbonyl carbon. This rearrangement forms a stable, native amide bond at the ligation site, yielding the final ligated peptide.

The high chemoselectivity and regioselectivity of NCL are preserved in the presence of thiocholine, as the final amide bond formation is irreversible under the reaction conditions.[1]

Quantitative Analysis: Reactivity and Stability

The performance of a thiol in NCL is determined by a balance of its reactivity in the transthioesterification step and the hydrolytic stability of the resulting peptide thioester. Thiocholine has been demonstrated to offer a practical balance, comparable to other commonly used alkyl thiols.

Hydrolytic Stability of Peptide Thioesters

The rate of hydrolysis of the C-terminal thioester is a critical factor, as it represents a competing, non-productive pathway. The pseudo first-order rate constants for the hydrolysis of a model peptide thioester (Ac-TRLYRVG-SR) with different thiols are summarized below.

| Thiol Adduct | pKa | Hydrolysis Rate Constant (k₁) (s⁻¹) |

| Thiocholine | ~7.8 | 7.5 x 10⁻⁷ |

| TFET (Trifluoroethanethiol) | 7.3 | 1.1 x 10⁻⁶ |

| MTG (Methyl thioglycolate) | 7.9 | 7.9 x 10⁻⁷ |

| MESNa (2-mercaptoethanesulfonate) | 9.2 | 2.5 x 10⁻⁷ |

| TGA (Thioglycolic acid) | - | 1.6 x 10⁻⁶ |

Data sourced from a study by Hayashi and Murakami, 2023.[2][3]

These data indicate that the thiocholine peptide thioester possesses moderate hydrolytic stability, superior to the more reactive TFET and TGA thioesters, and comparable to the MTG thioester.

Native Chemical Ligation Reactivity

The efficiency of the ligation reaction itself is quantified by the second-order rate constant. The following table compares the NCL reactivity of the same model peptide thioesters with an N-terminal cysteine peptide.

| Thioester | NCL Rate Constant (k₂) (M⁻¹s⁻¹) |

| Thiocholine | 3.5 |

| TFET | 10.3 |

| MTG | 4.3 |

| MESNa | 1.1 |

| TGA | 12.8 |

Data sourced from a study by Hayashi and Murakami, 2023.[2][3]

As shown in the table, the NCL reactivity of the thiocholine thioester is practical and falls within the range of other commonly used alkyl thioesters. While not as rapid as TFET or TGA, it is significantly faster than MESNa. This moderate reactivity, combined with its good hydrolytic stability, makes thiocholine a reliable choice for NCL reactions.

One-Pot Ligation and Desulfurization

A significant advantage of thiocholine is its compatibility with subsequent desulfurization reactions in a one-pot format. Desulfurization is a common follow-up to NCL, converting the cysteine residue at the ligation site to an alanine, which is a more frequently occurring amino acid in native proteins. Thiocholine not only acts as a catalyst for NCL but also as an effective additive in the subsequent metal-free desulfurization step.

The workflow for a one-pot NCL and desulfurization reaction using thiocholine is as follows:

-

Native Chemical Ligation: The peptide thioester and the N-terminal cysteine peptide are combined in a ligation buffer containing thiocholine. The reaction proceeds to completion.

-

Desulfurization: Without purification of the ligated product, a radical initiator (e.g., VA-044) and a thiol scavenger (e.g., TCEP) are added directly to the reaction mixture. The thiocholine present from the ligation step facilitates the desulfurization process.

This one-pot approach streamlines the protein synthesis process, saving time and minimizing sample loss that can occur during intermediate purification steps. Studies have shown that thiocholine exhibits better reactivity as a thiol additive in desulfurization compared to other thiols like MTG.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in NCL.

Synthesis of Thiocholine Peptide Thioester

This protocol describes the conversion of a C-terminal peptide hydrazide to a thiocholine peptide thioester.

-

Preparation of Peptide Hydrazide: Synthesize the desired peptide with a C-terminal hydrazide (Peptide-CONHNH₂) using standard Fmoc solid-phase peptide synthesis (SPPS).

-

Azide Formation: Dissolve the purified peptide hydrazide in a buffer of 6 M Gn·HCl, 0.2 M NaH₂PO₄ at pH 3.0. Cool the solution to -15 °C. Add a freshly prepared aqueous solution of 1.2 equivalents of NaNO₂. Stir the reaction mixture for 20 minutes at -15 °C to form the peptide azide.

-

Thioester Formation: To the peptide azide solution, add 100 equivalents of this compound. Adjust the pH of the solution to 7.0 by adding 1 M NaOH. Stir the reaction for 1 hour at room temperature.

-

Purification: Purify the resulting thiocholine peptide thioester by reversed-phase high-performance liquid chromatography (RP-HPLC).

NCL Kinetics Measurement

This protocol outlines the procedure for determining the second-order rate constant of an NCL reaction.

-

Sample Preparation: Prepare stock solutions of the peptide thioester and the N-terminal cysteine peptide in NCL buffer (0.2 M NaH₂PO₄, 6 M Gn·HCl, pH 7.0). Also prepare a stock solution of TCEP (tris(2-carboxyethyl)phosphine).

-

Reaction Initiation: In a reaction vessel, combine the N-terminal cysteine peptide solution and TCEP solution. Initiate the NCL reaction by adding the peptide thioester solution. The final concentrations should be in the range of 0.1-1.0 mM for the peptides and 20-40 mM for TCEP. The reaction is typically carried out at 25 °C.

-

Time-course Analysis: At various time points, withdraw an aliquot of the reaction mixture and quench it by adding an acidic buffer (e.g., NCL buffer at pH 3.0).

-

HPLC Analysis: Analyze the quenched samples by RP-HPLC to monitor the disappearance of the reactants and the formation of the ligated product.

-

Rate Constant Calculation: Determine the second-order rate constant (k₂) using the appropriate integrated rate law equation based on the initial concentrations of the reactants.[2]

One-Pot NCL and Desulfurization of Histone H3

This protocol provides an example of the synthesis of a modified histone H3 protein using the one-pot method.

-

NCL Reaction: Dissolve the H3 peptide thioester (e.g., H3K4me3 thioester, 1 equivalent) and the N-terminal cysteine-containing H3 peptide fragment (1.2 equivalents) in degassed NCL buffer (0.2 M NaH₂PO₄, 6 M Gn·HCl, pH 7.0). Add thiocholine to a final concentration of 80 mM and TCEP to a final concentration of 5 mM. Incubate the reaction at 37 °C for 4 hours, monitoring by HPLC.

-

Desulfurization: After completion of the NCL reaction, add TCEP (to a final concentration of 300 mM) and the radical initiator VA-044 (to a final concentration of 20 mM) to the same reaction vessel.

-

Incubation and Purification: Incubate the desulfurization reaction at 37 °C for 16 hours. Purify the final full-length protein by RP-HPLC.[2]

Conclusion

This compound has proven to be a valuable addition to the toolkit for native chemical ligation. Its practical reactivity, moderate hydrolytic stability, and, most notably, its excellent performance as an additive in one-pot ligation-desulfurization reactions make it an attractive alternative to other thiol catalysts.[2][3] For researchers in chemical biology and drug development, the use of thiocholine can enhance the efficiency and streamline the synthesis of complex proteins, paving the way for new discoveries and therapeutic advancements.

References

An In-depth Technical Guide to the Core Principles of Thiocholine Detection in Biosensors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles underpinning the detection of thiocholine in biosensors. Primarily centered around the enzymatic activity of acetylcholinesterase (AChE), this document delves into the core electrochemical, colorimetric, and fluorescent methods employed for the quantification of thiocholine and, by extension, the detection of AChE inhibitors such as organophosphate and carbamate pesticides, as well as nerve agents and pharmaceuticals. Detailed experimental protocols, quantitative performance data, and visual diagrams of key pathways and workflows are presented to equip researchers and professionals with the foundational knowledge for developing and utilizing these powerful analytical tools.

Core Principle: The Enzymatic Reaction of Acetylcholinesterase

The cornerstone of thiocholine-based biosensors is the enzymatic hydrolysis of acetylthiocholine (ATCh) by acetylcholinesterase (AChE). In this reaction, AChE catalyzes the breakdown of ATCh into thiocholine (TCh) and acetic acid. The production of thiocholine, a thiol-containing compound, is the key event that is monitored by various transduction methods.

The central nervous system relies on the precise regulation of the neurotransmitter acetylcholine (ACh) by AChE.[1] Many toxic compounds, including organophosphate and carbamate pesticides, function by inhibiting the activity of AChE.[1] This inhibition leads to an accumulation of acetylcholine and subsequent overstimulation of nerve signaling. This inhibitory mechanism is harnessed in biosensors; a decrease in the rate of thiocholine production from acetylthiocholine serves as an indicator of the presence and concentration of these inhibitors.[1] The signal generated in such inhibition-based biosensors is inversely proportional to the concentration of the inhibitor.[1]

Signaling Pathway of Acetylcholinesterase Activity

The enzymatic reaction can be visualized as a multi-step process involving substrate binding, hydrolysis, and product release. The presence of an inhibitor disrupts this cycle.

References

The Role of Thiocholine in Neurotransmission Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of thiocholine in the study of neurotransmission, with a specific focus on its application in the robust and widely adopted Ellman's assay for the measurement of acetylcholinesterase (AChE) activity. This document provides a comprehensive overview of the underlying biochemical principles, detailed experimental protocols for activity and inhibition assays, and a summary of key quantitative data to support researchers in the fields of neurobiology, pharmacology, and drug discovery.

Core Principles: Thiocholine in the Context of Cholinergic Neurotransmission

Acetylcholine (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems, playing a vital role in processes ranging from muscle contraction to memory and learning.[1][2] The signaling action of ACh is terminated by the rapid enzymatic hydrolysis catalyzed by acetylcholinesterase (AChE).[3]

In research settings, particularly for the screening of AChE inhibitors as potential therapeutics for conditions like Alzheimer's disease, a reliable method to quantify AChE activity is essential. This is where the synthetic substrate, acetylthiocholine, and its product, thiocholine, become indispensable.

The Ellman's assay, a simple and sensitive colorimetric method, is the gold standard for measuring AChE activity. The principle of the assay is centered on the following reaction sequence:

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine and acetic acid.

-

Chromogenic Reaction: The free thiol group of the newly formed thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Detection: This reaction yields a mixed disulfide and 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

Experimental Protocols

The following protocols are designed for a 96-well microplate format, which is ideal for high-throughput screening and analysis.

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.0-8.0). To enhance stability, 15 mg of sodium bicarbonate can be added. Store protected from light at 4°C.

-

Acetylthiocholine Iodide (ATCI) Solution (14-15 mM): Dissolve approximately 21.67 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.

-

AChE Enzyme Solution (1 U/mL): Prepare a stock solution of AChE and dilute it in 0.1 M phosphate buffer (pH 8.0) to a final working concentration of 1 U/mL. Keep the enzyme solution on ice.

Acetylcholinesterase Activity Assay

This protocol is for determining the baseline activity of the AChE enzyme.

-

Plate Setup: In a 96-well microplate, add the following reagents in the specified order to each well:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0)

-

10 µL of AChE solution (1 U/mL)

-

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C.

-

Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.

-

Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM ATCI solution to each well.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically every 10-15 seconds for 2-5 minutes.

-

Calculation of Activity: The rate of change in absorbance (ΔAbs/min) is used to calculate the enzyme activity. The activity can be calculated using the Beer-Lambert law:

Activity (mol/min/mL) = (ΔAbs/min) / (ε * l)

Where:

-

ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹

-

l (path length in cm) - this may need to be corrected for the volume in the microplate well.

-

Acetylcholinesterase Inhibition Assay

This protocol is used to determine the inhibitory effect of test compounds on AChE activity.

-

Plate Setup: In a 96-well microplate, add the following reagents in the specified order to each well:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0)

-

10 µL of the test compound solution (at various concentrations) or vehicle control.

-

10 µL of AChE solution (1 U/mL)

-

-

Pre-incubation with Inhibitor: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.

-

Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM ATCI solution to each well.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically as described for the activity assay.

-

Calculation of Inhibition: The percentage of inhibition is calculated as follows:

% Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to AChE kinetics and inhibition studies using the thiocholine-based method.

Table 1: Michaelis-Menten Constants for Acetylcholinesterase

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |

| Acetylthiocholine | Electric Eel | 0.095 - 0.13 | Variable |

| Acetylthiocholine | Human Erythrocyte | ~0.1 | Variable |

| Acetylthiocholine | Rat Brain | ~0.06 | Variable |

Table 2: IC₅₀ Values of Common AChE Inhibitors

| Inhibitor | Enzyme Source | IC₅₀ (nM) |

| Donepezil | Electric Eel | 6.2 - 31 |

| Donepezil | Human Recombinant | 10 - 65 |

| Galantamine | Electric Eel | 440 - 1500 |

| Galantamine | Human Erythrocyte | ~600 |

| Rivastigmine | Human Recombinant | ~4500 |

| Tacrine | Electric Eel | 22 - 81 |

Note: Km, Vmax, and IC₅₀ values can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition, and enzyme purity).

Conclusion

The use of acetylthiocholine as a substrate for acetylcholinesterase, and the subsequent detection of the product thiocholine using Ellman's reagent, provides a robust, sensitive, and highly adaptable method for studying cholinergic neurotransmission. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to accurately assess AChE activity and to screen for novel inhibitors with therapeutic potential. The simplicity and reliability of this thiocholine-based assay have cemented its place as an essential tool in neuroscience and pharmacology.

References

Thiocholine chloride MSDS and safety precautions for lab use

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Thiocholine chloride is a quaternary ammonium salt primarily known as the product of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity on acetylthiocholine. Its free thiol group is central to its reactivity and detection in biochemical assays.[1]

| Property | Value | Reference |

| CAS Number | 37880-96-9 | [1][2][3][4] |

| Molecular Formula | C5H14ClNS | [1][3][4][5] |

| Molecular Weight | 155.69 g/mol | [1][5] |

| IUPAC Name | trimethyl(2-sulfanylethyl)azanium chloride | [3][5] |

| Synonyms | 2-Mercapto-N,N,N-trimethylethanaminium chloride, Cholinethiol chloride | [2][5] |

| Appearance | Likely a white, hygroscopic powder (inferred from related compounds) | |

| Solubility | Soluble in water (inferred from related compounds) | |

| Storage Temperature | -20°C is recommended for its precursor, acetylthis compound, to prevent degradation.[1][6] Similar storage conditions are advisable for this compound to inhibit thiol oxidation.[1] |

Safety Precautions and Handling

Note: The following safety precautions are based on data for Acetylthis compound and should be considered as a baseline for handling this compound.

Hazard Identification

Based on related compounds, this compound should be treated as a hazardous substance that may cause skin irritation, serious eye damage, and respiratory irritation. Ingestion may be harmful.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.

-

Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols: The Ellman's Assay

This compound is a key component in the Ellman's assay, a widely used method for measuring cholinesterase activity. The assay relies on the reaction of the thiol group of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[1]

Principle

Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine and acetic acid. The thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[1][7][8] The rate of TNB production is directly proportional to the cholinesterase activity.[1]

Materials

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

DTNB solution (in phosphate buffer)

-

Acetylthis compound solution (substrate, in phosphate buffer)

-

Enzyme sample (e.g., tissue homogenate, purified enzyme)

-

96-well microplate

-

Microplate reader

Procedure

-

Prepare a reaction mixture in each well of a 96-well plate containing the phosphate buffer and DTNB solution.

-

Add the enzyme sample to the wells.

-

To initiate the reaction, add the acetylthis compound solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of change in absorbance over time is used to calculate the enzyme activity.

Visualizations

Signaling Pathway: Ellman's Assay Reaction

Caption: Reaction pathway of the Ellman's assay for cholinesterase activity.

Experimental Workflow: Safe Handling of this compound

Caption: General workflow for safely handling hazardous chemicals like this compound.

References

- 1. This compound | 37880-96-9 | Benchchem [benchchem.com]

- 2. CAS#:37880-96-9 | trimethyl(2-sulfanylethyl)azanium,chloride | Chemsrc [chemsrc.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound ,37880-96-9 _Chemical Cloud Database [chemcd.com]

- 5. Ethanaminium, 2-mercapto-N,N,N-trimethyl-, chloride (1:1) | C5H14ClNS | CID 37850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 氯化乙酰硫代胆碱 ≥99% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine, which terminates the synaptic signal.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[1][3] Therefore, robust and efficient methods for measuring AChE activity and screening for its inhibitors are essential in neuroscience research and drug discovery.

This document provides a detailed protocol for a colorimetric acetylcholinesterase assay based on the widely used Ellman's method.[4][5] The assay quantifies the activity of AChE by measuring the formation of a yellow-colored product. In this reaction, AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[6][7] The rate of TNB formation is directly proportional to the AChE activity.

Enzymatic Reaction Principle

The assay is based on a two-step chemical reaction. First, Acetylcholinesterase catalyzes the hydrolysis of acetylthiocholine. The resulting product, thiocholine, then reacts with DTNB to produce a measurable color change.

Caption: Principle of the Ellman's method for AChE activity detection.

Materials and Reagents

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate Buffer (e.g., Sodium Phosphate Buffer, 0.1 M, pH 8.0)

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (e.g., Donepezil)

-

Multichannel pipettes

-

Microplate reader capable of measuring absorbance at 405-412 nm[4]

-

Deionized water

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.

-

AChE Enzyme Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[4][5] Store aliquots at -20°C.

-

DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM.[4] Protect from light and store at 4°C.

-

ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM.[4] Prepare this solution fresh before use.

-

Inhibitor Solutions: Dissolve test compounds and the positive control (e.g., Donepezil) in DMSO to create high-concentration stock solutions. Further dilute these stocks in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept low (<1%) to avoid affecting enzyme activity.

Assay Workflow Diagram

The following diagram outlines the general workflow for performing the AChE inhibition assay in a 96-well plate format.

Caption: Experimental workflow for the AChE inhibition assay.

Step-by-Step Assay Procedure (96-Well Plate)

This protocol is designed for a final reaction volume of 200 µL per well.

-

Plate Layout: Design the plate to include wells for blank (no enzyme), negative control (100% activity, no inhibitor), positive control (known inhibitor), and test compounds at various concentrations.

-

Enzyme and Inhibitor Addition:

-

To each well (except the blank), add 10 µL of the AChE working solution.

-

Add 10 µL of the appropriate inhibitor dilution or vehicle (assay buffer with DMSO) to the corresponding wells.

-

Add 140 µL of assay buffer to all wells.[4]

-

For the blank wells, add 150 µL of assay buffer.

-

-

Pre-incubation: Gently mix the plate and incubate for 10-30 minutes at room temperature (25°C), protected from light.[4][8]

-

Reaction Initiation:

-

Prepare a reaction mixture containing 10 µL of 10 mM DTNB and 10 µL of 14 mM ATCI per reaction.[4]

-

Add 20 µL of this reaction mixture to all wells to start the reaction.

-

-

Absorbance Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm. For kinetic analysis, take readings every 60 seconds for 10-30 minutes.[8] For an endpoint assay, incubate for a fixed time (e.g., 15 minutes) and take a single reading.[4]

Data Presentation and Analysis

Calculation of Percent Inhibition

The percentage of AChE inhibition for each concentration of the test compound is calculated using the rate of reaction (change in absorbance per minute, ΔAbs/min).

-

V_control: Rate of reaction in the negative control well (no inhibitor).

-

V_sample: Rate of reaction in the well with the test inhibitor.

% Inhibition = [ (V_control - V_sample) / V_control ] x 100 [4]

Determination of IC50

The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.

-

Test a series of inhibitor concentrations (e.g., 6-8 concentrations in a log-fold dilution series).

-

Calculate the % inhibition for each concentration.

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-